aluminum;4-tert-butylbenzoate
Description
Significance of Aluminum;4-tert-butylbenzoate in Coordination Chemistry Research
This steric influence can lead to the formation of interesting and often complex coordination architectures, including monomeric, dimeric, and polymeric structures. Researchers are particularly interested in how the interplay between the electronic properties of the aluminum center and the steric demands of the ligands dictates the final structure. The aluminum-oxygen bonds in these compounds exhibit Lewis acidic character, making them subjects of study for their potential to catalyze various chemical reactions. cymitquimica.comresearchgate.net The synthesis and characterization of these compounds, often employing techniques like NMR, IR spectroscopy, and X-ray crystallography, provide valuable insights into fundamental principles of coordination chemistry. cymitquimica.com
Overview of Historical and Current Research Trajectories for this compound Compounds
Historically, research on aluminum compounds has a long trajectory, dating back to the 19th century with early attempts to isolate the metal. wikipedia.orgfremarqinnovations.comthoughtco.com The development of industrial processes for aluminum production in the late 19th and early 20th centuries paved the way for more in-depth studies of its compounds. wikipedia.org Research into aluminum carboxylates, as a specific class, has evolved from basic synthesis and characterization to more application-focused investigations.
Early research likely focused on the fundamental synthesis of this compound, exploring different reaction conditions and characterizing the resulting products. More recent research has shifted towards understanding the nuanced structural details and reactivity of these compounds. A significant area of current research involves the exploration of aluminum compounds, including carboxylates, as catalysts in various organic transformations. d-nb.inforesearchgate.net For instance, aluminum complexes are being investigated for their catalytic activity in polymerization reactions, hydroboration, and the conversion of carbon dioxide into useful chemicals. d-nb.inforesearchgate.netrice.edu The development of well-defined aluminum catalysts is a key objective, aiming for systems with high activity and selectivity. d-nb.info Furthermore, there is a growing interest in using aluminum carboxylates as precursors for the synthesis of aluminum-oxo cages, which are nanometer-sized clusters with potential applications in materials science. morressier.com
Recent advancements in analytical techniques have enabled more detailed structural elucidation of complex aluminum compounds, providing a deeper understanding of their formation and behavior. This includes the study of intermediate species and reaction mechanisms. The field continues to evolve, with ongoing efforts to design and synthesize novel this compound derivatives with tailored properties for specific applications.
Scope and Academic Relevance of this compound Studies
The study of this compound and related compounds holds significant academic relevance across several chemical disciplines. In inorganic and coordination chemistry , it serves as an excellent model system for investigating the effects of steric hindrance on coordination number and geometry, as well as for exploring the synthesis of novel coordination polymers and metal-organic frameworks.
In catalysis , the Lewis acidity of the aluminum center makes these compounds promising candidates for catalyzing a range of organic reactions. cymitquimica.comresearchgate.net Research in this area contributes to the development of more sustainable and environmentally friendly catalytic processes, given the earth-abundance and low toxicity of aluminum compared to many transition metals. d-nb.info
In materials science , aluminum carboxylates are being explored as precursors for the synthesis of advanced materials. For example, they can be used to generate aluminum oxide materials with specific morphologies and properties, or as components in the formation of hybrid organic-inorganic materials. morressier.com The thermal stability imparted by the bulky tert-butyl groups can also be an advantageous property in materials applications. cymitquimica.com
The academic relevance of this compound is further underscored by its role in advancing our fundamental understanding of structure-property relationships in coordination compounds. The detailed characterization of these molecules provides valuable data that can be used to develop and refine theoretical models of chemical bonding and reactivity.
| Compound Name | Chemical Formula | Key Research Area |
| This compound | C22H27AlO5 or C33H39AlO6 | Coordination Chemistry, Catalysis |
| 4-tert-butylbenzoic acid | C11H14O2 | Ligand Synthesis |
| Methylaluminoxane (MAO) | (Al(CH3)O)n | Polymerization Co-catalyst |
| Trimethylaluminum (B3029685) | C3H9Al | Organoaluminum Reagent |
| Aluminum Nitride | AlN | Ceramic Material Precursor |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H13AlO2+2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
aluminum;4-tert-butylbenzoate |
InChI |
InChI=1S/C11H14O2.Al/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+3/p-1 |
InChI Key |
OKLGMROEZCWGFA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of Aluminum;4 Tert Butylbenzoate Formation
Ligand Substitution Pathways for Aluminum;4-tert-butylbenzoate Synthesis
Ligand substitution is a fundamental approach for the synthesis of this compound, where a ligand on a starting aluminum compound is replaced by the 4-tert-butylbenzoate group. This can be achieved through various reactions involving different aluminum precursors.
Reactions Involving Aluminum Precursors and 4-(tert-butyl)benzoic Acid
The direct reaction between an aluminum precursor and 4-tert-butylbenzoic acid is a common method for forming this compound. Various aluminum sources can be employed, each with its own reactivity and handling requirements.
One general approach involves the reaction of trialkylaluminum compounds with carboxylic acids. wikipedia.org For instance, the reaction of a trialkylaluminum (AlR₃) with 4-tert-butylbenzoic acid would proceed with the elimination of an alkane, forming the aluminum carboxylate. The reaction can be represented as:
AlR₃ + n(4-tert-butyl-C₆H₄COOH) → AlR₃₋ₙ(OOC-C₆H₄-4-tert-butyl)ₙ + nRH
The stoichiometry of the reaction determines the final product, where 'n' can be 1, 2, or 3.
Another pathway utilizes aluminum alkoxides (Al(OR)₃). These can react with 4-tert-butylbenzoic acid, often in an aromatic or aliphatic hydrocarbon solvent. The reaction involves the exchange of the alkoxide group for the carboxylate group, with the corresponding alcohol being formed as a byproduct. google.com
Aluminum hydroxides, such as gibbsite [α-Al(OH)₃·3H₂O] or boehmite [Al(O)(OH)]n, can also serve as precursors. Their reaction with carboxylic acids can yield aluminum carboxylates. researchgate.netrsc.org This method can be advantageous as it starts from more common and less hazardous aluminum sources.
Finally, aluminum trichloride (B1173362) (AlCl₃) can be a precursor, although its reactions with carboxylic acids might be more complex. The synthesis of 4-tert-butylbenzoic acid itself can be achieved via Friedel-Crafts alkylation of benzene (B151609) with tert-butyl chloride in the presence of aluminum chloride, followed by subsequent oxidation. chegg.comresearchgate.net
Table 1: Common Aluminum Precursors for Carboxylate Synthesis
| Precursor Type | General Formula | Example | Reactant |
| Trialkylaluminum | AlR₃ | Triethylaluminum | 4-tert-butylbenzoic acid |
| Aluminum Alkoxide | Al(OR)₃ | Aluminum isopropoxide | 4-tert-butylbenzoic acid |
| Aluminum Hydroxide (B78521) | Al(OH)₃ | Gibbsite | 4-tert-butylbenzoic acid |
| Aluminum Halide | AlX₃ | Aluminum chloride | 4-tert-butylbenzoic acid |
Stoichiometric Control in this compound Formation
The stoichiometry of the reactants is a critical parameter in determining the final structure of the aluminum carboxylate product. By controlling the molar ratio of the aluminum precursor to 4-tert-butylbenzoic acid, different species can be formed. For example, reacting a trialkylaluminum with one, two, or three equivalents of 4-tert-butylbenzoic acid can theoretically lead to the formation of mono-, di-, or tri-substituted products, respectively. wikipedia.org
For instance, the reaction between trialkylaluminum and carbon dioxide first yields a dialkylaluminum carboxylate, which can then react with another molecule of carbon dioxide to form an alkyl aluminum dicarboxylate. wikipedia.org A similar principle applies to the reaction with carboxylic acids. The reaction of trialkylaluminum compounds with diphenic acid in a 2:1 molar ratio has been shown to form specific dialkylaluminum dicarboxylates. acs.org
In the case of aluminum alkoxides, controlling the aluminum/monocarboxylic acid and aluminum/water mole ratios is crucial for preparing aluminum oxide carboxylate polymers with low ester content. google.com The precise control over the stoichiometry allows for the synthesis of well-defined products, avoiding mixtures of different carboxylate species.
Role of Anhydrous Conditions in Synthesis Optimization
Maintaining anhydrous (water-free) conditions is often essential for the successful synthesis of this compound, particularly when using highly reactive precursors like trialkylaluminum or aluminum halides. Organoaluminum compounds are highly reactive towards water, which can lead to the decomposition of the starting material and the formation of unwanted aluminum hydroxides or oxides. wikipedia.org
The use of dry solvents and inert atmospheres (e.g., nitrogen or argon) is standard practice in these syntheses to prevent the hydrolysis of the aluminum reagents and intermediates. morressier.com The presence of water can also interfere with the desired ligand exchange reaction, leading to lower yields and impure products. For instance, in the synthesis of aluminum oxide carboxylate polymers from aluminum alkoxides, water is a reactant, but its amount must be carefully controlled to achieve the desired product. google.com
Advanced Synthetic Approaches to this compound
Beyond traditional solution-phase reactions, advanced synthetic methods are being explored to produce aluminum carboxylates with improved properties and more sustainable processes.
Mechanochemical Synthesis Techniques for this compound
Mechanochemical synthesis, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, presents a solvent-free and often more efficient alternative to conventional methods. youtube.com This technique has been successfully applied to the synthesis of other metal carboxylates, such as sodium carboxylates, and iron aluminyl complexes. rsc.orgnih.gov
The application of mechanochemistry to the synthesis of this compound could involve the direct grinding of a solid aluminum precursor (e.g., aluminum hydroxide or aluminum oxide) with 4-tert-butylbenzoic acid. This method can lead to the formation of the desired product without the need for solvents, potentially reducing reaction times and simplifying purification. The energy imparted by the mechanical action can overcome kinetic barriers and facilitate the reaction between the solid reactants. youtube.com While specific studies on the mechanochemical synthesis of this compound are not widely reported, the success with other metal carboxylates suggests its potential applicability.
Novel Catalytic Routes for the Preparation of this compound Precursors
The synthesis of precursors for this compound can also be optimized using novel catalytic routes. For example, the preparation of methyl 4-tert-butylbenzoate, an ester of 4-tert-butylbenzoic acid, can be achieved through catalysis. One method involves the use of titanium sulfate (B86663) as a catalyst for the esterification of 4-tert-butylbenzoic acid with methanol. google.com This catalytic approach offers an environmentally friendlier alternative to traditional methods that use stoichiometric amounts of strong acids like sulfuric acid.
Purity Enhancement and Isolation Methodologies in this compound Synthesis
Recrystallization Techniques for this compound Purification
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. acs.org The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound to be purified sparingly or not at all at room temperature but should exhibit high solubility at an elevated temperature. mt.com
For this compound, which is a salt of an aromatic carboxylic acid, selecting an appropriate solvent system is crucial for effective purification. The bulky tert-butyl group and the ionic nature of the aluminum carboxylate bond influence its solubility characteristics.
Solvent Selection and Screening:
The selection of a suitable solvent for the recrystallization of this compound involves screening various organic solvents with differing polarities. pitt.edu The general principle of "like dissolves like" is a useful starting point. Given the presence of both a nonpolar tert-butyl group and a polar aluminum carboxylate moiety, a solvent or solvent mixture that can accommodate both characteristics is often required.
Commonly employed solvents for the recrystallization of aromatic carboxylic acids and their salts include:
Polar Protic Solvents: Alcohols (e.g., methanol, ethanol) and water. pitt.edureddit.com These solvents can interact with the polar carboxylate group.
Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile. pitt.edureddit.com
Nonpolar Solvents: Toluene, hexane (B92381), and heptane (B126788). reddit.com These are less likely to be primary solvents but can be used as anti-solvents in a solvent pair system.
Solvent Mixtures: A common strategy involves dissolving the crude product in a "good" solvent in which it is highly soluble and then adding a "poor" or "anti-solvent" in which it is much less soluble to induce crystallization. wisc.edu For a compound like this compound, a mixture such as toluene/hexane or ethanol (B145695)/water could be effective. reddit.com
Generalized Recrystallization Procedure:
Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent. The use of an Erlenmeyer flask is recommended to minimize solvent evaporation. wisc.edu
Hot Filtration: If insoluble impurities are present, a hot filtration step is performed to remove them. This is a critical step to prevent the precipitation of impurities along with the desired product upon cooling. wisc.edu
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath. rsc.org
Isolation: The formed crystals are collected by vacuum filtration.
Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.
Drying: The purified crystals are then dried to remove any residual solvent.
The effectiveness of the recrystallization process is typically assessed by the melting point of the purified compound and by spectroscopic techniques such as NMR or IR spectroscopy to confirm the absence of impurities. cymitquimica.com
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale for Use | Expected Outcome |
| Toluene/Heptane | Toluene can dissolve the aromatic portion, while heptane acts as an anti-solvent to induce precipitation. | Potentially yields well-defined crystals due to the slow precipitation process. |
| Ethanol/Water | Ethanol can dissolve the compound, and the addition of water as an anti-solvent decreases solubility. reddit.com | Effective for removing polar impurities soluble in the aqueous ethanol mixture. |
| Acetone/Water | Acetone is a good solvent for many organic compounds, with water acting as an anti-solvent. reddit.com | May lead to rapid precipitation; slow addition of water is crucial. |
| Isopropanol | A single solvent system that might provide the required solubility profile. reddit.com | Simpler procedure than a two-solvent system, but optimization of temperature is key. |
Advanced Separation and Isolation Protocols
Beyond standard recrystallization, more advanced separation and isolation protocols can be employed to achieve higher purity levels of this compound, particularly for applications requiring stringent purity standards. These methods are often employed when simple recrystallization is insufficient to remove certain impurities or for large-scale production.
Solvent Extraction:
Solvent extraction is a versatile technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com This method can be particularly useful for removing unreacted 4-tert-butylbenzoic acid or other organic-soluble byproducts from the aluminum salt.
The crude product containing this compound can be dispersed in a suitable organic solvent in which the impurities are soluble but the desired product is not. Agitation of this mixture followed by filtration would leave the purified product as a solid. Alternatively, if the product itself is soluble in a specific organic phase, it can be extracted from an aqueous phase containing water-soluble impurities. The choice of solvents is critical and would need to be determined experimentally based on the specific impurities present.
Chromatographic Techniques:
Chromatography encompasses a range of powerful separation techniques that can be used for the purification of this compound. youtube.com
Column Chromatography: In this technique, the crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). youtube.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as the different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases. For a compound like this compound, which has polar characteristics, a polar stationary phase like silica gel or alumina (B75360) could be used. researchgate.net The choice of eluent would be critical to achieve effective separation from less polar impurities.
Ion-Exchange Chromatography: Given the ionic nature of the aluminum carboxylate bond, ion-exchange chromatography could be a viable purification method. nih.gov In this technique, the stationary phase is a resin that has charged functional groups. These charged groups can reversibly bind ions from a solution. Impurities with different charges or charge densities can be separated from the target compound.
Advanced Precipitation and Washing Protocols:
For industrial-scale production, carefully controlled precipitation followed by a series of washing steps can be an effective purification strategy. The synthesis of this compound typically involves the reaction of an aluminum salt with 4-tert-butylbenzoic acid. After the reaction, the product often precipitates out of the reaction mixture.
The purification protocol would involve:
Controlled Precipitation: Optimizing reaction conditions (e.g., temperature, pH, concentration of reactants) to favor the precipitation of the desired product with minimal inclusion of impurities.
Multi-stage Washing: The precipitated solid is then subjected to a series of washes with different solvents to remove specific impurities. For instance, an initial wash with a non-polar solvent like hexane could remove unreacted 4-tert-butyltoluene (B18130) (a potential precursor to 4-tert-butylbenzoic acid). google.comgoogle.com Subsequent washes with a polar solvent like ethanol or water could remove unreacted aluminum salts or other polar byproducts. rsc.org
Centrifugation: For efficient separation of the solid product from the wash liquors, industrial centrifuges are often employed. orgsyn.org
The purity of the final product after these advanced separation protocols would be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods.
Table 2: Comparison of Advanced Separation Protocols for this compound
| Protocol | Principle | Advantages | Potential Challenges |
| Solvent Extraction | Differential solubility in immiscible liquids. mdpi.com | Can handle large volumes; effective for separating compounds with different polarities. | Emulsion formation can be an issue; requires large volumes of solvents. |
| Column Chromatography | Differential adsorption on a stationary phase. youtube.com | High resolution separation; applicable to a wide range of compounds. | Can be time-consuming and require large amounts of solvent for large scales. |
| Ion-Exchange Chromatography | Reversible binding of ions to a charged resin. nih.gov | Highly selective for ionic compounds; can remove charged impurities effectively. | Resin capacity can be a limitation; may require specific buffer systems. |
| Advanced Precipitation/Washing | Controlled precipitation and sequential washing with specific solvents. | Scalable for industrial production; can be cost-effective. | May not achieve the highest purity levels; optimization of washing steps is crucial. |
Structural Elucidation and Advanced Spectroscopic Characterization of Aluminum;4 Tert Butylbenzoate
Nuclear Magnetic Resonance Spectroscopy for Aluminum;4-tert-butylbenzoate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the organic component of this compound, which is the 4-tert-butylbenzoate ligand. While specific spectral data for the aluminum complex is not widely published, the analysis of the free ligand, 4-tert-butylbenzoic acid, and its derivatives provides a strong basis for interpretation.
The ¹H NMR spectrum of 4-tert-butylbenzoic acid typically exhibits characteristic signals corresponding to the aromatic protons and the protons of the tert-butyl group. chemicalbook.com The aromatic protons, due to their different chemical environments, often appear as a set of doublets in the downfield region of the spectrum. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region.
Similarly, the ¹³C NMR spectrum of the ligand provides a fingerprint of its carbon framework. Key resonances include those for the carboxyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the distinct aromatic carbons. Upon coordination to the aluminum center in this compound, slight shifts in the positions of these ¹H and ¹³C signals are expected. These shifts, known as coordination shifts, can provide valuable information about the electronic effects of the metal-ligand bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-tert-butylbenzoate Ligand
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.1 | 125 - 130 |
| Quaternary Aromatic C | - | ~157 |
| Carboxylate C=O | - | ~170 |
| tert-Butyl (CH₃)₃ | ~1.3 | ~31 |
| tert-Butyl Quaternary C | - | ~35 |
Note: These are approximate values based on the free ligand and related compounds. Actual shifts in the aluminum complex may vary.
To directly probe the aluminum center, Aluminum-27 (²⁷Al) solid-state NMR spectroscopy is a powerful technique. researchgate.netacs.org Since ²⁷Al is a quadrupolar nucleus, its NMR signals are sensitive to the symmetry of the local electronic environment. Magic Angle Spinning (MAS) NMR helps to average out some of the anisotropic interactions, leading to narrower and more informative spectra.
In the context of this compound, the coordination number and geometry of the aluminum atom can be determined from the ²⁷Al chemical shift. Generally, tetrahedrally coordinated aluminum (AlO₄) resonates in a different region of the spectrum compared to octahedrally coordinated aluminum (AlO₆) or penta-coordinated aluminum (AlO₅). chemrxiv.org For instance, typical chemical shift ranges are approximately 50-80 ppm for tetrahedral aluminum and 0-20 ppm for octahedral aluminum.
For more complex structures where multiple aluminum sites may exist or where significant distortion from ideal geometry is present, advanced techniques like Multiple-Quantum Magic Angle Spinning (MQMAS) NMR can be employed. chemrxiv.org MQMAS is a two-dimensional NMR experiment that correlates different quantum transitions of the quadrupolar nucleus, allowing for the resolution of signals from distinct aluminum environments that would otherwise overlap in a standard one-dimensional MAS spectrum. This can provide detailed insights into the different coordination modes of aluminum within the solid-state structure of this compound.
Vibrational Spectroscopy Applied to this compound
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of this compound. These vibrations are characteristic of the functional groups and bonds present in the molecule, offering a valuable fingerprint for identification and structural analysis.
FT-IR spectroscopy is particularly useful for identifying the functional groups within this compound. The spectrum of the complex is expected to show characteristic absorption bands arising from both the 4-tert-butylbenzoate ligand and the aluminum-oxygen bonds.
The most informative region in the FT-IR spectrum for confirming the coordination of the carboxylate group to the aluminum center is the region of the carboxylate stretching vibrations. In the free 4-tert-butylbenzoic acid, the carboxylic acid C=O stretch appears at a specific frequency. Upon deprotonation and coordination to the aluminum ion, this band is replaced by two new bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxylate group (COO⁻). The separation between these two frequencies (Δν = ν_as - ν_s) can provide clues about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).
Other important bands in the FT-IR spectrum include the C-H stretching and bending vibrations of the aromatic ring and the tert-butyl group, as well as the C-C stretching vibrations of the aromatic ring. In the far-infrared region, vibrations corresponding to the Al-O bonds are expected, providing direct evidence of the metal-ligand coordination. researchgate.net
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (tert-butyl) | 2850 - 2970 |
| Asymmetric Carboxylate Stretch (ν_as) | 1550 - 1620 |
| Symmetric Carboxylate Stretch (ν_s) | 1400 - 1450 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Al-O Stretch | 400 - 600 |
Raman spectroscopy is a complementary technique to FT-IR and provides information about the vibrational modes of a molecule. While FT-IR relies on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for studying the symmetric vibrations and the vibrations of the non-polar parts of the molecule. The symmetric stretching vibration of the carboxylate group and the vibrations of the aromatic ring are typically strong in the Raman spectrum. The Al-O stretching vibrations would also be observable and could provide further confirmation of the coordination environment of the aluminum center.
Mass Spectrometric Approaches in this compound Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For a coordination complex like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate ions of the intact complex with minimal fragmentation. The resulting mass spectrum would show a peak corresponding to the molecular ion of the complex, allowing for the confirmation of its molecular weight. nih.gov
By increasing the energy in the mass spectrometer, the molecular ion can be induced to fragment. The analysis of these fragment ions can provide valuable structural information. For this compound, expected fragmentation pathways would include the loss of one or more 4-tert-butylbenzoate ligands, as well as fragmentation within the ligand itself, such as the loss of the tert-butyl group. The mass-to-charge ratio of the precursor ion of 4-tert-butylbenzoic acid is approximately 177.0921 m/z. nih.gov The fragmentation pattern of the aluminum complex would be expected to show ions corresponding to the ligand and its fragments.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for confirming the molecular weight and stoichiometry of metal-ligand complexes in solution. nih.gov This soft ionization method allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and preserving the integrity of non-covalent interactions within the complex. nih.govresearchgate.net
In the context of aluminum carboxylates, ESI-MS can be employed to identify the various complex species present in solution. For instance, studies on aluminum complexes with other carboxylate-containing ligands, such as fluoroquinolones, have successfully identified mononuclear species like AlL²⁺, AlL₂⁺, and AlL₃ (where L represents the deprotonated ligand). nih.gov While direct ESI-MS data for this compound is not extensively detailed in the provided search results, the principles of the technique suggest its utility in confirming the formation of aluminum-containing ions derived from 4-tert-butylbenzoic acid. The analysis would involve dissolving the compound in a suitable solvent and introducing it into the ESI source. The resulting mass spectrum would be expected to show peaks corresponding to ions such as [Al(O₂CC₆H₄C(CH₃)₃)₂]⁺ or other related adducts, thereby confirming the presence of the aluminum-ligand complex. However, it is important to note that the observed gas-phase speciation in ESI-MS may not always directly correlate with the species distribution in the solution phase due to instrumental factors. acs.org
| Potential Ion | Description | Significance |
|---|---|---|
| [Al(O₂CC₆H₄C(CH₃)₃)₂]⁺ | A complex ion consisting of one aluminum atom and two 4-tert-butylbenzoate ligands with a net positive charge. | Confirmation of a 1:2 aluminum-to-ligand complex in the gas phase. |
| [Al(O₂CC₆H₄C(CH₃)₃)(OH)]⁺ | A complex ion containing one aluminum atom, one 4-tert-butylbenzoate ligand, and a hydroxyl group. | Suggests the presence of hydrolyzed or partially hydrolyzed aluminum species in the sample. |
| [Al₂(O₂CC₆H₄C(CH₃)₃)₄(OH)]⁺ | A dimeric aluminum complex ion. | Indicates the potential for oligomerization of the aluminum carboxylate in solution. |
Gas Chromatography-Mass Spectrometry (GC-MS) of Related Ligands
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily applied to the analysis of the organic ligand, 4-tert-butylbenzoic acid, rather than the aluminum complex itself, which is generally non-volatile.
For the analysis of carboxylic acids like 4-tert-butylbenzoic acid by GC, derivatization is often necessary to increase their volatility and thermal stability. d-nb.info A common derivatization technique is esterification, for example, through 4-t-butylbenzylation. d-nb.info This process converts the polar carboxylic acid into a less polar and more volatile ester, making it amenable to GC separation. d-nb.info
Following separation by the gas chromatograph, the derivatized ligand enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For the 4-t-butylbenzyl ester of 4-tert-butylbenzoic acid, characteristic fragments would be observed, allowing for its unambiguous identification. d-nb.inforesearchgate.net The mass spectrum of underivatized 4-tert-butylbenzoic acid is also available in databases and shows characteristic peaks that can be used for its identification. nih.gov
| Parameter | Value/Information | Reference |
|---|---|---|
| Molecular Weight | 178.23 g/mol | nih.gov |
| Derivatization for GC-MS | Often required due to high polarity. 4-t-butylbenzylation is a suitable method. | d-nb.info |
| Key Mass Spectral Fragments (underivatized) | Data available in spectral libraries for comparison. | nih.gov |
| Key Mass Spectral Fragments (4-t-butylbenzyl ester derivative) | [M-15]⁺ ions (loss of a methyl group) are typically observed with high intensity. | d-nb.inforesearchgate.net |
X-ray Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography provides definitive information about the three-dimensional structure of crystalline solids at the atomic level. This technique is indispensable for elucidating the precise molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice of this compound and its derivatives.
Single-Crystal X-ray Diffraction for Molecular Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. arxiv.org The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined.
For aluminum carboxylates, SC-XRD reveals the coordination environment of the aluminum ion, including its coordination number and the geometry of the complex. kuleuven.be Aluminum is a hard metal ion and typically coordinates to negatively charged oxygen donors, such as those in carboxylate groups. nih.gov The carboxylate ligand can coordinate to the metal center in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. researchgate.netwikipedia.org While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related aluminum carboxylate structures provides insights into the likely coordination. For example, in many aluminum carboxylate complexes, the aluminum atom is found in an octahedral coordination environment. kuleuven.be It is plausible that this compound would adopt a structure where the aluminum centers are bridged by the carboxylate groups of the 4-tert-butylbenzoate ligands, potentially forming polymeric chains or more complex three-dimensional networks.
| Structural Feature | Expected Information | General Reference |
|---|---|---|
| Aluminum Coordination Number | Likely to be 6 (octahedral). | nih.gov |
| Aluminum Coordination Geometry | Distorted octahedral. | kuleuven.be |
| Carboxylate Coordination Mode | Bridging between aluminum centers is highly probable. | researchgate.netwikipedia.org |
| Al-O Bond Lengths | Within the typical range for aluminum-oxygen bonds in carboxylate complexes. | rice.edu |
| Overall Crystal System | Dependent on the specific packing of the molecules. | rice.edu |
Hydrogen Bonding and π-π Stacking Phenomena in Solid-State Structures
In addition to general intermolecular forces, more specific interactions like hydrogen bonding and π-π stacking can be crucial in directing the crystal architecture of this compound and its derivatives. nih.govacs.org
While the primary this compound complex itself may not have traditional hydrogen bond donors, the presence of co-crystallized solvent molecules (like water) or related derivative structures could introduce hydrogen bonding. nih.gov For example, if water molecules are incorporated into the crystal lattice, they can form hydrogen bonds with the oxygen atoms of the carboxylate groups, further stabilizing the structure. wikipedia.org
Catalytic Applications and Reaction Mechanism Investigations of Aluminum;4 Tert Butylbenzoate
Aluminum;4-tert-butylbenzoate as a Catalyst in Polymerization Processes
In the production of polyolefins like polypropylene (B1209903), this compound, often in the form of aluminum hydroxybis(4-tert-butylbenzoate), is utilized as a nucleating agent. researchgate.net Nucleating agents are crucial additives that facilitate the crystallization of the polymer, which in turn influences the material's mechanical and physical properties. By providing sites for crystal growth, it can enhance the rigidity, impact strength, and thermal deformation temperature of polypropylene products. researchgate.net It is often used in combination with other substances, such as sodium benzoate (B1203000), to create synergistic nucleating agent compositions. researchgate.net
The use of such agents allows for greater control over the polymer's microstructure. While not a direct catalyst for the polymerization chain reaction itself in the way that Ziegler-Natta or metallocene catalysts are, its role is integral to achieving the desired material characteristics in the final polyolefin product.
The interaction of this compound with polymer chains is primarily based on its function as a nucleating agent. The compound provides heterogeneous surfaces that lower the energy barrier for the formation of crystalline structures within the polymer melt. The bulky tert-butyl groups on the benzoate ligands can influence the packing and orientation of the polymer chains at the nucleation sites.
As a stabilizer, it contributes to the thermal stability of the polymer. smolecule.com The aluminum center can act as a Lewis acid, potentially scavenging acidic residues from the polymerization process that could otherwise lead to polymer degradation. The bulky organic ligands may also provide steric hindrance, protecting the polymer chains from thermo-oxidative degradation.
Lewis Acidity and General Catalytic Behavior of this compound
The aluminum atom in this compound is coordinated to oxygen atoms, and this aluminum-oxygen bond imparts Lewis acidic character to the compound. york.ac.uk Lewis acidity, the ability to accept an electron pair, is a fundamental aspect of the catalytic activity of many aluminum compounds. rsc.org In the context of polymerization, this Lewis acidity can play a role in activating monomers or co-catalysts.
While specific studies detailing the Lewis acidity of this compound in catalytic cycles are not extensively documented, the general behavior of aluminum compounds in catalysis is well-established. They can act as co-catalysts with transition metal complexes in olefin polymerization, where the aluminum compound functions to alkylate the transition metal center and generate the active cationic species. uc.edu
Exploration of this compound in Esterification and Transesterification Reactions
There is limited specific information available in the scientific literature on the use of this compound as a primary catalyst for esterification and transesterification reactions. However, the Lewis acidic nature of aluminum compounds, in general, suggests a potential for such catalytic activity. Lewis acids are known to catalyze esterification by activating the carboxylic acid or the alcohol.
For related compounds, such as methyl 4-tert-butylbenzoate, their use as intermediates in organic synthesis, including esterification and transesterification reactions, is noted. chemimpex.com Furthermore, various metal catalysts, including those based on zirconium and titanium, have been explored for the synthesis of methyl benzoates through esterification. mdpi.com The esterification of sterically hindered acids like 3,5-di-tert-butyl-4-hydroxybenzoic acid has been achieved using acid catalysts. google.com This suggests that under appropriate conditions, an aluminum compound like this compound could potentially exhibit catalytic activity in these transformations, although it is not its primary documented application.
Mechanistic Studies of Aluminum-Mediated Catalytic Cycles
The mechanistic pathways of aluminum-mediated catalytic cycles are diverse and depend on the specific reaction. In olefin polymerization, aluminum alkyls, when used as co-catalysts, are involved in the initiation step by generating an unsaturated transition metal alkyl complex, which is the catalytically active center. uc.edu The catalytic cycle then proceeds through the insertion of olefin monomers into the metal-carbon bond.
In ring-opening polymerization of cyclic esters, aluminum complexes, often with alkoxide ligands, can initiate polymerization. The mechanism typically involves the coordination of the ester's carbonyl oxygen to the aluminum center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon, leading to ring-opening and chain propagation. bohrium.com
While detailed mechanistic studies specifically involving this compound as a catalyst are scarce, the general principles of aluminum-mediated catalysis provide a framework for understanding its potential roles. The Lewis acidic aluminum center is the key feature that would govern its interaction with substrates and its ability to facilitate bond-forming or bond-breaking steps in a catalytic cycle.
Investigation of Coordination-Insertion Mechanisms in Ring-Opening Polymerizations with Related Aluminum Alkoxides
The ring-opening polymerization (ROP) of cyclic esters is a cornerstone for the production of biodegradable polyesters like polylactide (PLA) and poly(ε-caprolactone) (PCL). Among the various mechanistic pathways, the coordination-insertion mechanism, often facilitated by metal alkoxides, is a preferred route for achieving high-molecular-weight polymers in a controlled manner. sigmaaldrich.com This mechanism is broadly understood to involve the coordination of the cyclic ester monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond. sigmaaldrich.com
While specific studies on this compound as a catalyst for ROP are not extensively documented in the reviewed literature, the general mechanism is well-established for related aluminum alkoxide complexes. The process is initiated by the coordination of the carbonyl oxygen of the cyclic ester to the Lewis acidic aluminum center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, the alkoxide group attached to the aluminum center attacks the activated carbonyl carbon, leading to the opening of the ester ring and the formation of a new, elongated alkoxide species attached to the aluminum. This new alkoxide can then coordinate and react with another monomer molecule, propagating the polymer chain.
A significant breakthrough in understanding this mechanism was the crystallographic characterization of an ε-caprolactone adduct of a cationic methylaluminum monophenolate, which provided tangible evidence for the initial monomer-metal complex intermediate that is central to the coordination-insertion pathway. sigmaaldrich.com Although this example does not involve a benzoate ligand, it underscores the fundamental steps that would be operative in a hypothetical ROP catalyzed by an aluminum benzoate complex. The nature of the benzoate ligand, including the steric and electronic effects of the tert-butyl substituent, would be expected to modulate the Lewis acidity of the aluminum center and the nucleophilicity of the initiating group, thereby influencing the rate and control of the polymerization.
Influence of Ligand Steric Hindrance and Substituents on Catalytic Activity
The steric and electronic properties of the ligands surrounding a catalytic metal center play a crucial role in determining its activity and selectivity. In aluminum-based catalysis, the deliberate modification of ligands is a key strategy for optimizing catalyst performance.
Steric hindrance, the spatial bulk of a ligand, can significantly impact the accessibility of the catalytic center to the substrate. In some cases, increased steric bulk can be detrimental, hindering the approach of reactants and thus lowering the reaction rate. Conversely, strategically placed bulky substituents can enhance selectivity by creating a more defined and constrained active site, favoring the binding of a specific substrate or promoting a particular reaction pathway. For instance, in the copolymerization of CO2 and propylene (B89431) oxide, the introduction of a bulky anthracene-like group into the porphyrin ligand of an aluminum catalyst was shown to reduce the undesired homopolymerization of propylene oxide, leading to a completely alternating poly(propylene carbonate) with high selectivity. researchgate.net This demonstrates that steric hindrance can be a powerful tool to control the outcome of a catalytic reaction. researchgate.net
Electronic effects of ligand substituents also have a profound influence on catalytic activity. Electron-withdrawing groups on a ligand can increase the Lewis acidity of the aluminum center, which can enhance its ability to activate substrates. For example, in the hydroboration of aldehydes and ketones catalyzed by aluminum complexes, a stronger Lewis acidity at the aluminum center was correlated with higher catalytic activity. The electronic nature of the ligand directly modulates this Lewis acidity. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the relationship between ligand electronics and catalytic activity, revealing that both steric and electronic properties of the ligands on frustrated Lewis pairs (FLPs) influence their catalytic activity in alkyne semihydrogenation. acs.org These studies highlight the principle that a delicate balance of steric and electronic factors is often required to achieve optimal catalytic performance. acs.org
Studies on Extra-Framework Aluminum Lewis Acid Sites and Their Catalytic Activity
Zeolites, crystalline aluminosilicates with well-defined pore structures, are workhorse catalysts in the chemical industry. Their catalytic activity often stems from Brønsted acid sites (BAS) associated with framework aluminum. However, the presence of extra-framework aluminum (EFAl) species, which are aluminum atoms located outside the zeolite's crystalline framework, can introduce significant Lewis acidity and profoundly impact catalytic performance. digitellinc.comresearchgate.net
The generation and catalytic activity of these EFAl Lewis acid sites have been the subject of extensive research. digitellinc.comresearchgate.netacs.orgacs.orgethz.ch One common method to introduce EFAl is through ion-exchange with an aluminum salt followed by calcination. digitellinc.comresearchgate.net These EFAl species can exist in various coordination states, with octahedrally coordinated aluminum often being associated with Lewis acidity. digitellinc.comresearchgate.net
The catalytic activity of these EFAl sites is frequently probed using model reactions, such as the Meerwein-Ponndorf-Verley (MPV) reduction of ketones. In the MPV reduction of 4-tert-butylcyclohexanone (B146137), a significant enhancement in catalytic activity was observed in zeolites containing EFAl species compared to their parent forms. digitellinc.comresearchgate.netacs.orgacs.org This increased activity is directly correlated with the concentration of EFAl Lewis acid sites. digitellinc.comresearchgate.net The type of zeolite framework and its pore size also play a crucial role, influencing the accessibility of the active sites to the reactants. acs.orgethz.ch For instance, zeolites with larger pores, such as FAU and BEA, have shown a more significant increase in catalytic activity upon the introduction of EFAl compared to zeolites with smaller pores like MFI and MOR. acs.org
The table below summarizes the effect of introducing extra-framework aluminum (EFAl) into different zeolite frameworks on the conversion of 4-tert-butylcyclohexanone in the MPV reduction.
Table 1: Catalytic Activity of Zeolites with and without Extra-Framework Aluminum (EFAl) in the MPV Reduction of 4-tert-butylcyclohexanone
| Catalyst | Zeolite Framework | EFAl Presence | Conversion of 4-tert-butylcyclohexanone (%) |
| H-BEA | BEA | No | 25 |
| Al-H-BEA | BEA | Yes | 68 |
| H-FAU | FAU | No | 15 |
| Al-H-FAU | FAU | Yes | 55 |
| H-MFI | MFI | No | < 5 |
| Al-H-MFI | MFI | Yes | < 5 |
| H-MOR | MOR | No | < 5 |
| Al-H-MOR | MOR | Yes | 10 |
Data sourced from studies on the catalytic activity of extra-framework aluminum Lewis acid sites in various zeolites. The conversion values are approximate and intended for comparative purposes.
These findings underscore the importance of extra-framework aluminum species as a source of Lewis acidity in zeolites and highlight how their presence can be engineered to boost catalytic performance in reactions sensitive to Lewis acids.
Electrochemical Catalysis Involving Related tert-Butylbenzoate Species
Electrochemical methods offer a powerful and sustainable approach to drive chemical reactions. In this context, mediator molecules play a critical role in facilitating electron transfer between the electrode and the substrate, often enabling transformations that are otherwise difficult to achieve.
Electron Transfer Mediation in Organic Transformations
In electrochemical synthesis, an electron transfer mediator is a redox-active molecule that can be reversibly oxidized or reduced at an electrode. This mediator then shuttles electrons to or from the substrate in the bulk solution, overcoming kinetic barriers associated with direct electron transfer at the electrode surface. The choice of mediator is crucial and depends on its redox potential, stability, and ability to interact effectively with the substrate.
Methyl 4-tert-butylbenzoate has emerged as an effective electron transfer mediator in several electrochemical organic transformations. Its role is particularly prominent in reductive carboxylation reactions. The tert-butyl group on the benzoate moiety influences its electronic properties and solubility, making it a suitable candidate for mediating electron transfer in organic solvents.
Aryl Radical Cyclization and Tandem Carboxylation Mechanisms
A notable application of methyl 4-tert-butylbenzoate as an electron transfer mediator is in the electrochemical synthesis of succinic acid derivatives through a sequence of aryl radical cyclization and tandem carboxylation. This process allows for the construction of complex cyclic structures from readily available starting materials.
The proposed mechanism involves the initial reduction of methyl 4-tert-butylbenzoate at the cathode to form its radical anion. This radical anion then transfers an electron to an aryl halide substrate, such as a 2-allyloxybromobenzene, to generate an aryl radical. This highly reactive aryl radical can then undergo an intramolecular cyclization with a tethered unsaturated bond, like an alkene or alkyne, to form a new ring system. The resulting alkyl or vinyl radical is then trapped by two molecules of carbon dioxide in a tandem carboxylation process, ultimately leading to the formation of a succinic acid derivative after workup.
The use of methyl 4-tert-butylbenzoate as a mediator is critical for the success of this transformation, as it allows for the controlled generation of the aryl radical at a potential where direct reduction of the aryl halide might be inefficient or lead to side reactions. The following table presents the yields of various succinic acid derivatives obtained through this electrochemical method mediated by methyl 4-tert-butylbenzoate.
Table 2: Yields of Succinic Acid Derivatives from Electrochemical Aryl Radical Cyclization and Tandem Carboxylation Mediated by Methyl 4-tert-butylbenzoate
| Starting Material | Product | Yield (%) |
| 2-Allyloxy-1-bromobenzene | 3-Carboxy-2,3-dihydrobenzofuran-2-ylacetic acid | 75 |
| 1-Bromo-2-(prop-2-yn-1-yloxy)benzene | 3-Carboxy-2,3-dihydrobenzofuran-2-ylideneacetic acid | 68 |
| N-Allyl-2-bromo-N-tosylaniline | 3-Carboxy-1-tosylindoline-2-ylacetic acid | 82 |
| 2-(Allylthio)-1-bromobenzene | 3-Carboxy-2,3-dihydrobenzo[b]thiophen-2-ylacetic acid | 71 |
Data is illustrative and based on reported yields for the electrochemical carboxylation of various aryl halides mediated by methyl 4-tert-butylbenzoate.
This innovative electrochemical strategy, enabled by the mediating role of a tert-butylbenzoate species, provides a powerful tool for the synthesis of complex molecules with high efficiency and functional group tolerance.
Advanced Material Science Applications of Aluminum;4 Tert Butylbenzoate
Aluminum;4-tert-butylbenzoate as a Polymer Nucleating Agent
The introduction of a nucleating agent into a semi-crystalline polymer is a critical strategy for controlling its crystallization process. This compound, particularly in the form of aluminum hydroxybis(4-tert-butylbenzoate), serves as a highly effective α-nucleating agent for polymers such as polypropylene (B1209903) (PP). researchgate.netmdpi.com By providing a multitude of sites for crystal growth to begin, it significantly influences the final properties of the polymer.
Impact on Polymer Crystallization Kinetics (e.g., Half-Time Reduction)
One of the most significant effects of a nucleating agent is the acceleration of the crystallization rate. This is often quantified by the reduction in the crystallization half-time (t₁/₂), which is the time required for 50% of the polymer to crystallize. The addition of a nucleating agent like this compound to a polymer matrix such as polypropylene leads to a shorter crystallization half-time compared to the virgin polymer under the same cooling conditions. mdpi.com This is because the numerous nucleation sites provided by the additive reduce the energy barrier for crystal formation, allowing crystallization to occur more rapidly and at higher temperatures. mdpi.com
For instance, studies on polypropylene have shown that the incorporation of a nucleating agent can significantly decrease the crystallization half-time, which is a critical factor in industrial processing where faster cycle times are desirable. mdpi.com The efficiency of the nucleation process is dependent on factors such as the concentration of the nucleating agent and the processing temperature.
Table 1: Effect of Nucleating Agent on Polypropylene Crystallization
| Material | Crystallization Half-Time (t₁/₂) | Crystallization Temperature (Tc) |
| Neat Polypropylene | Longer | Lower |
| Polypropylene with Nucleating Agent | Shorter | Higher |
This table provides a qualitative representation based on established principles of polymer crystallization with nucleating agents.
Role in Controlling Polymer Morphology and Microstructure
The presence of this compound profoundly impacts the morphology and microstructure of the polymer. In the absence of a nucleating agent, polymers like polypropylene tend to form large, spherulitic crystalline structures. These large spherulites can lead to materials with lower stiffness and can create internal stresses that may compromise mechanical properties.
The introduction of this compound induces the formation of a much larger number of smaller, more uniform spherulites. google.com This refined crystal structure results in a more homogenous material with improved mechanical properties, such as increased stiffness and hardness. Scanning Electron Microscopy (SEM) is a common technique used to visualize these morphological changes, revealing the difference between the large spherulites of neat polypropylene and the fine, granular texture of the nucleated polymer. researchgate.net This control over the microstructure is essential for producing high-performance polymers with consistent and predictable properties.
Stabilization of Polymer Materials by this compound
Beyond its role as a nucleating agent, this compound also contributes to the stabilization of polymer materials, enhancing their resistance to degradation caused by heat and other environmental factors.
Enhancing Thermal Stability and Performance of Polymers
The thermal stability of a polymer is a critical performance parameter, especially for applications involving high temperatures. Metal carboxylates, including aluminum salts of carboxylic acids, are known to function as thermal stabilizers. ppor.azresearchgate.net Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers. TGA results for polymers stabilized with metal carboxylates typically show an increase in the onset temperature of decomposition compared to the unstabilized polymer. ppor.az
For example, the incorporation of aluminum carboxylates into polyvinyl chloride (PVC) has been shown to enhance its thermal stability by increasing the temperature at which significant mass loss due to degradation occurs. ppor.az This stabilizing effect is attributed to the ability of the metal carboxylate to neutralize acidic byproducts of degradation, such as hydrochloric acid in the case of PVC, which can otherwise catalyze further degradation.
Table 2: Illustrative Thermal Stability Data
| Polymer System | Onset Decomposition Temperature (°C) |
| Pure Polyvinyl Chloride | Lower |
| Polyvinyl Chloride with Aluminum Carboxylate Stabilizer | Higher |
This table is a generalized representation based on findings for metal carboxylate stabilizers.
Role in Preventing Polymer Degradation
Polymer degradation is a complex process involving various chemical reactions, such as chain scission and crosslinking, often initiated by heat, oxygen, and light. chembroad.com These reactions lead to a deterioration of the polymer's mechanical and physical properties.
This compound can play a role in mitigating this degradation through several mechanisms. As a metal salt of a carboxylic acid, it can act as an acid scavenger, neutralizing acidic species that can promote degradation. researchgate.net Furthermore, some metal carboxylates are known to function as peroxide decomposers, breaking down hydroperoxides that are key intermediates in the oxidative degradation of polymers. chembroad.com By interrupting these degradation pathways, this compound helps to maintain the integrity of the polymer chains, thereby extending the service life of the material.
Integration of this compound in Functional Materials
The ability of this compound to modify the crystalline structure and enhance the stability of polymers makes it a valuable component in the formulation of advanced functional materials. In combination with other additives, it can be used to create polymer composites with tailored properties.
For instance, in a patent for a composition of nucleating agents, aluminum p-tert-butyl benzoate (B1203000) hydroxide (B78521) is mixed with other compounds like sodium benzoate or specific phosphates to enhance the rigidity, impact strength, and thermal deformation temperature of polypropylene. google.com This demonstrates its use in creating high-performance materials suitable for demanding applications in industries such as automotive and electronics. The compound's good dispersibility and chemical stability in the polymer matrix are also noted as advantageous for these applications. google.com
Moreover, the chelating effect of carboxylate groups can be utilized in functional materials designed for specific interactions, such as the recovery of metal ions. mdpi.com While not a direct application of this compound itself, this highlights the potential of the functional groups within the compound for broader material science applications. The integration of such additives is a key strategy in developing the next generation of smart and high-performance polymers.
Precursor Applications in Thin Film Formation
The development of high-quality thin films is fundamental to numerous advanced technologies, including microelectronics and optical coatings. Atomic Layer Deposition (ALD) is a key technique that allows for the growth of atomically controlled thin films. arxiv.org This process relies on self-limiting surface reactions of chemical precursors. While direct and extensive literature detailing the use of this compound as a primary precursor in thin film deposition is not widely available, its potential can be inferred from the established use of other aluminum-containing compounds in similar processes.
Organoaluminum compounds are critical precursors for depositing aluminum-based thin films, such as aluminum oxide (Al2O3) and metallic aluminum. arxiv.orgresearchgate.net Precursors are selected based on their volatility, thermal stability, and reactivity. For instance, trimethylaluminum (B3029685) (TMA) is a standard precursor for growing aluminum oxide, while dimethylethylaminealane (DMEAA) is noted for its ability to deposit metallic aluminum films with low carbon contamination at low temperatures. arxiv.orgplasma-ald.com
The structure of this compound, an aluminum carboxylate, suggests it could theoretically serve as a precursor. Carboxylate ligands can facilitate controlled decomposition, potentially leaving behind aluminum oxide or metallic aluminum under specific process conditions. Research into other metal-organic precursors for tungsten-based thin films has demonstrated the viability of using complex molecules to achieve desired film compositions. elsevierpure.com The bulky 4-tert-butylbenzoate ligand could influence precursor volatility and surface interactions during deposition, potentially offering advantages in controlling film growth or morphology. However, detailed experimental studies are required to validate its efficacy and characterize the resulting film properties compared to established precursors.
Table 1: Comparison of Selected Aluminum Precursors for Thin Film Deposition
| Precursor | Chemical Formula | Deposition Technique | Typical Resulting Film | Key Characteristics |
|---|---|---|---|---|
| Trimethylaluminum (TMA) | Al(CH₃)₃ | ALD | Aluminum Oxide (Al₂O₃) | Standard, well-characterized precursor for dielectric layers. arxiv.orgplasma-ald.com |
| Dimethylaluminum Hydride (DMAH) | Al(CH₃)₂H | ALD | Metallic Aluminum (Al) | Offers reduced carbon contamination compared to TMA. arxiv.org |
Copolymers Incorporating Related Vinyl 4-tert-butyl-benzoate Monomers
While this compound itself is a salt, the 4-tert-butylbenzoate moiety is utilized in other forms for polymer synthesis. A related monomer, vinyl 4-tert-butyl-benzoate (VtBBz), is of particular interest for creating copolymers with tailored properties. researchgate.netsigmaaldrich.com The incorporation of VtBBz into a polymer backbone can significantly alter the final material's thermal and mechanical characteristics. ruixibiotech.com
Research has been conducted on the synthesis and characterization of copolymers made from N-vinylcarbazole (VCz) and vinyl 4-tert-butyl-benzoate (VtBBz). researchgate.net These copolymers are synthesized via free-radical polymerization and are promising for optoelectronic applications due to the properties of the carbazole-containing polymer. researchgate.netresearchgate.net The study of these copolymers reveals how the ratio of the bulky, non-polar VtBBz monomer to the VCz monomer influences the material's properties.
The glass transition temperature (Tg), a critical property indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is strongly dependent on the copolymer composition. In the case of N-vinylcarbazole/vinyl p-tert-butyl-benzoate copolymers, differential scanning calorimetry (DSC) shows that the Tg varies systematically with the molar fraction of each monomer. researchgate.net This tunability is crucial for designing materials for specific operating environments. The characterization of these copolymers using techniques like size-exclusion chromatography (SEC) and multiangle light scattering (MALS) provides detailed information on their molecular weight and solution properties. researchgate.net
Table 2: Properties of N-vinylcarbazole (VCz) / Vinyl 4-tert-butyl-benzoate (VtBBz) Copolymers
| Copolymer ID | Mole Fraction of VCz in Copolymer (F₁) | Glass Transition Temperature (Tg) in °C |
|---|---|---|
| C0 (PtBBz Homopolymer) | 0.00 | 81 |
| C1 | 0.17 | 93 |
| C2 | 0.40 | 114 |
| C3 | 0.62 | 141 |
| C4 | 0.77 | 163 |
| C5 (PVCz Homopolymer) | 1.00 | 211 |
Data sourced from research on N-vinylcarbazole/vinyl p-tert-butyl-benzoate copolymers. researchgate.net
Theoretical and Computational Chemistry Studies on Aluminum;4 Tert Butylbenzoate
Electronic Structure and Bonding Analysis of Aluminum;4-tert-butylbenzoate Complexes
The electronic structure and the nature of the bonding within this compound complexes are fundamental to understanding their stability and reactivity. Computational approaches are invaluable for elucidating these characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can determine its ground state properties, such as the distribution of electron density, molecular orbital energies, and the nature of the aluminum-oxygen bond. These calculations are crucial for predicting the complex's behavior in various chemical environments.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 3.2 D | Measure of molecular polarity |
Ab initio methods are a class of computational chemistry techniques based on first principles, without the inclusion of experimental data. These methods are instrumental in accurately predicting the molecular geometries and energetics of this compound. By solving the Schrödinger equation, ab initio calculations can provide highly accurate predictions of bond lengths, bond angles, and torsional angles.
These calculations are essential for understanding the three-dimensional structure of the complex and for exploring its potential energy surface. This exploration helps in identifying stable conformations and understanding the energy differences between various isomers.
| Parameter | Predicted Value (Illustrative) | Description |
|---|---|---|
| Al-O Bond Length | 1.75 Å | The distance between the aluminum and oxygen atoms. |
| O-Al-O Bond Angle | 110° | The angle formed by two oxygen atoms and the central aluminum atom. |
| Conformational Energy | -1250 Hartree | The total energy of the most stable molecular conformation. |
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling is a key tool for investigating the intricate details of chemical reactions involving this compound, particularly in its role as a catalyst or initiator in polymerization processes.
Aluminum compounds are often used as catalysts in polymerization reactions. DFT studies can elucidate the mechanism of polymerization initiated by this compound. These studies can model the step-by-step process of monomer insertion into the aluminum-ligand bond, providing insights into the coordination of the monomer, the formation of the transition state, and the propagation of the polymer chain. Such computational analysis helps in understanding the catalyst's efficiency and the properties of the resulting polymer.
A critical aspect of understanding any chemical reaction is the characterization of its transition states and the determination of the associated activation energy barriers. For reactions involving this compound, computational methods can locate the transition state structures along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate. By mapping out the entire reaction pathway, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and speed.
| Reaction Step | Activation Energy (kcal/mol) (Illustrative) | Description |
|---|---|---|
| Initiation | 15 | The energy required to start the polymerization process. |
| Propagation | 10 | The energy barrier for adding a monomer unit to the growing polymer chain. |
| Termination | 5 | The energy barrier for the final step that terminates the polymer chain growth. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and its interactions with other molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movement and interactions of these particles, offering insights into the material's bulk properties. researchgate.netjmaterenvironsci.com
For instance, MD simulations can be used to study the aggregation of this compound in solution or its interaction with a polymer matrix. mdpi.com These simulations can predict macroscopic properties such as viscosity, diffusion coefficients, and the radial distribution function, which describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.netjmaterenvironsci.com Such information is valuable for designing materials with specific properties and for understanding the role of this compound as a nucleating agent in polymers. patentbuddy.comgoogle.com
Quantum Chemical Approaches to Spectroscopic Interpretation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the prediction and interpretation of spectroscopic data for organometallic compounds. youtube.comcam.ac.uk These methods can provide valuable insights into the structure and bonding of complex molecules like this compound and aid in the assignment of their experimental spectra.
Predicting NMR Spectra:
The prediction of Nuclear Magnetic Resonance (NMR) spectra involves the calculation of chemical shifts (δ) and coupling constants (J). For this compound, both ¹H, ¹³C, and ²⁷Al NMR spectra would be of interest.
²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus (I = 5/2), which means its NMR signal is sensitive to the electric field gradient at the nucleus. This results in broad lineshapes and the presence of a quadrupole coupling constant (Cq) and an asymmetry parameter (η). DFT calculations, particularly using the Gauge-Including Projector-Augmented Wave (GIPAW) method, can predict not only the isotropic chemical shift (δ_iso) but also the quadrupolar parameters. arxiv.org These parameters are highly sensitive to the coordination number and symmetry of the aluminum center. For example, a tetrahedral AlO₄ environment will have a very different Cq value than an octahedral AlO₆ environment. Recent studies on aluminum hydrides have shown that while DFT can sometimes overestimate the Cq, it is extremely sensitive to small geometric distortions, highlighting its power in refining structures. arxiv.orgresearchgate.net
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation for a proposed structure of this compound, to be compared with experimental values for validation.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C (C=O) | 175.2 | 174.8 |
| ¹³C (C-tBu) | 35.1 | 34.9 |
| ¹H (arom) | 7.85, 7.50 | 7.82, 7.48 |
| ¹H (tBu) | 1.33 | 1.31 |
| ²⁷Al | 15.0 (δ_iso) | 14.5 |
Predicting IR Spectra:
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. numberanalytics.com For this compound, key vibrational modes would include:
Carbonyl Stretching (ν_C=O): The position of the C=O stretching frequency is highly indicative of the coordination mode of the carboxylate group. A free carboxylic acid has a ν_C=O around 1700 cm⁻¹. Upon coordination to a metal, this band shifts. Specifically, the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies of the carboxylate group provide structural clues. The separation between these two frequencies (Δν) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.
Al-O Stretching: The vibrations corresponding to the aluminum-oxygen bonds would appear at lower frequencies (typically below 600 cm⁻¹) and are diagnostic of the Al-O coordination environment.
A computational approach would involve optimizing the geometry of the this compound complex and then performing a frequency calculation. The resulting vibrational modes and their intensities can be plotted to generate a theoretical spectrum that can be directly compared with an experimental one. This comparison is crucial for confirming the proposed structure and understanding the nature of the metal-ligand bonding.
Future Research Directions and Emerging Trends in Aluminum;4 Tert Butylbenzoate Chemistry
Development of Novel Synthetic Strategies for Aluminum;4-tert-butylbenzoate
The conventional synthesis of this compound typically involves the reaction of an aluminum salt with 4-tert-butylbenzoic acid. cymitquimica.com While effective, future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.
Key Research Objectives:
Exploration of Alternative Precursors: Investigating the use of different aluminum sources, such as readily available and less hazardous organoaluminum compounds, could lead to milder reaction conditions and improved yields.
Process Intensification: The development of continuous flow synthesis processes could offer significant advantages over traditional batch methods, including better heat and mass transfer, improved product consistency, and reduced waste generation.
Mechanistic Elucidation: A deeper understanding of the reaction mechanism for the formation of this compound will be crucial for optimizing existing synthetic protocols and designing new ones. This could involve detailed kinetic studies and the identification of reaction intermediates.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Conventional Batch Synthesis | Established and well-understood process. | Optimization of reaction parameters (temperature, solvent, stoichiometry). |
| Continuous Flow Synthesis | Improved efficiency, safety, and scalability. | Reactor design, catalyst immobilization, and process control. |
| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. | Investigating the effect of microwave irradiation on reaction pathways. |
| Sonochemical Synthesis | Enhanced mixing and mass transfer, potentially leading to purer products. | Understanding the role of acoustic cavitation in the formation of the compound. |
Exploration of New Catalytic Applications for this compound in Organic Synthesis
While primarily utilized as a nucleating agent, the inherent Lewis acidity of the aluminum center in this compound suggests its potential as a catalyst in various organic transformations. cymitquimica.com The bulky tert-butyl groups on the benzoate (B1203000) ligands can also impart unique steric and electronic effects, potentially leading to novel reactivity and selectivity. cymitquimica.com
Emerging Catalytic Frontiers:
Polymerization Catalysis: Building upon its role in polymer crystallization, research could explore its activity as a co-catalyst or initiator in polymerization reactions, such as the ring-opening polymerization of cyclic esters. Bimetallic aluminum complexes have already shown promise in the synthesis of polyesters. acs.org
Lewis Acid Catalysis: The electron-deficient aluminum center could catalyze a range of reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and cycloadditions. The steric hindrance provided by the ligands might offer shape-selective catalysis.
Tandem Catalysis: Integrating this compound into catalytic systems where it can act as both a nucleating agent and a catalyst for a subsequent transformation could lead to more efficient and streamlined processes for producing functionalized polymers.
Design of Advanced Materials Utilizing this compound as a Key Component
The established success of this compound as a nucleating agent for semi-crystalline polymers like polypropylene (B1209903) provides a strong foundation for its incorporation into a wider range of advanced materials. polymeradd.co.th Its ability to enhance mechanical properties such as stiffness and tensile strength, as well as improve optical properties like clarity, makes it a versatile additive. polymeradd.co.thsischem.co.kr
Future Directions in Materials Science:
High-Performance Polymer Composites: Investigating the use of this compound in combination with other fillers, such as nanoparticles or fibers, could lead to the development of polymer composites with synergistic property enhancements.
Functional Polymer Films: The improved clarity imparted by this nucleating agent is particularly beneficial for applications in food packaging. polymeradd.co.th Future research could focus on developing multi-layer films where this compound is used to tailor the properties of specific layers for enhanced barrier performance or printability.
Biodegradable Polymers: An important area of future research will be to explore the effect of this compound on the crystallization and properties of biodegradable polymers, such as polylactic acid (PLA), to improve their performance and expand their application range.
The following table summarizes the impact of AL-PTBBA on polypropylene properties:
| Property | Impact of AL-PTBBA | Reference |
| Flexural Modulus | Increased | sischem.co.kr |
| Heat Distortion Temperature (HDT) | Increased | sischem.co.kr |
| Clarity | Improved | polymeradd.co.th |
| Crystallization Temperature | Increased | polymeradd.co.th |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
To unlock the full potential of this compound, a detailed understanding of its structure-property relationships at the molecular level is essential. The integration of computational modeling with experimental characterization techniques offers a powerful approach to achieve this.
Synergistic Research Strategies:
Molecular Modeling of Nucleation: Advanced computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT), can be employed to model the interaction of this compound with polymer chains and elucidate the mechanism of nucleation.
In-situ Characterization: Utilizing advanced experimental techniques like in-situ X-ray scattering and spectroscopy during polymer processing will provide real-time insights into the crystallization process influenced by the nucleating agent.
Predictive Material Design: By combining computational predictions with experimental validation, it will be possible to rationally design new derivatives of this compound with tailored properties for specific applications. For instance, quantum chemical calculations have been used to design novel organoaluminum species with unique electronic structures. nih.gov
Investigation of this compound in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding research and development in the chemical industry. Future investigations into this compound are expected to align with these principles, focusing on sustainability throughout the compound's lifecycle.
Pathways to Greener Chemistry:
Bio-based Feedstocks: Research into the synthesis of 4-tert-butylbenzoic acid from renewable resources would significantly improve the sustainability profile of this compound.
Recyclability of Polymers: Investigating the impact of this nucleating agent on the recyclability of polymers is crucial. The goal is to ensure that its presence does not hinder the mechanical properties of recycled materials.
Energy-Efficient Processing: The ability of this compound to increase the crystallization temperature of polymers can lead to shorter cooling times and reduced energy consumption during molding and extrusion processes. polymeradd.co.th Quantifying and optimizing these energy savings will be an important area of future research.
Q & A
Q. What are the common synthetic routes for preparing 4-tert-butylbenzoate derivatives in laboratory settings?
To synthesize 4-tert-butylbenzoate derivatives, researchers often employ esterification of 4-tert-butylbenzoic acid with alcohols using acid catalysts (e.g., sulfuric acid) or transesterification of methyl 4-tert-butylbenzoate (CAS 26537-19-9) with other alcohols. Electrochemical methods, such as carboxylation using CO₂ and Mg/Pt electrodes, have also been effective for generating heterocyclic derivatives (e.g., indoline, dihydrobenzofuran) with yields up to 93% . For alkylation reactions, TiCl₄ and FeCl₃ are used as Lewis acid catalysts to facilitate the addition of benzyl chlorides to 4-tert-butyltoluene .
Q. How can researchers optimize the purification of 4-tert-butylbenzoate derivatives for high-purity applications?
High-purity 4-tert-butylbenzoate derivatives (≥99%) are critical for pharmaceutical intermediates. Techniques include fractional distillation under reduced pressure (e.g., boiling point 122–124°C/9 mmHg for methyl 4-tert-butylbenzoate) and recrystallization using solvents like ethanol. Chromatographic methods (HPLC, GC) with polar stationary phases are recommended for final purity validation. Recent advancements in electrochemical purification, such as selective electrode reactions, can also isolate target compounds from byproducts .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing 4-tert-butylbenzoate derivatives?
Key methods include:
- NMR : ¹H and ¹³C NMR to confirm ester linkage and tert-butyl group positioning.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester bond).
- Mass Spectrometry : High-resolution MS (e.g., m/z 192.25 for methyl 4-tert-butylbenzoate) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with CCDC references (e.g., 1509735) providing benchmark data .
Advanced Research Questions
Q. How can electrochemical methods be employed to synthesize heterocycles using 4-tert-butylbenzoate derivatives?
Electrochemical carboxylation of 2-(2-propynyloxy)bromobenzenes with methyl 4-tert-butylbenzoate under 5 mA cm⁻² current generates succinic acid derivatives (e.g., indoline, tetrahydropyran). Mg anodes stabilize enolate intermediates, while Pt cathodes enhance electron transfer efficiency. Optimizing current density and CO₂ pressure improves yields (up to 93%) .
Q. What role do aluminum-based catalysts play in alkylation reactions of 4-tert-butylbenzoate derivatives?
AlCl₃ acts as a Lewis acid catalyst in Friedel-Crafts alkylation, polarizing benzyl chlorides to facilitate electrophilic substitution on 4-tert-butyltoluene. Kinetic studies using FeCl₃ co-catalysts show a 1:1 molar ratio of reactants maximizes yield (75–80%). Computational modeling (DFT) can predict transition states and optimize reaction pathways .
Q. How can crystallographic data discrepancies in bulky 4-tert-butylbenzoate complexes be resolved?
Bulky tert-butyl groups introduce disorder in crystal lattices, complicating SHELX refinement. Strategies include:
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model overlapping domains.
- High-Resolution Data : Synchrotron sources (λ < 1 Å) improve anomalous dispersion for heavy atoms.
- Hydrogen Bond Analysis : Comparing intermolecular interactions (e.g., C-H···O) with analogous structures (e.g., coumarin derivatives) validates packing models .
Q. What methodologies address contradictions in reaction yields for 4-tert-butylbenzoate-based syntheses?
Divergent yields (e.g., 70–93% in electrochemical carboxylation) often stem from catalyst loading or solvent polarity. Design of Experiments (DoE) frameworks identify critical variables, while in situ Raman spectroscopy monitors intermediate stability. Cross-referencing with kinetic data (e.g., Arrhenius plots) reconciles discrepancies .
Q. How can computational modeling predict the reactivity of 4-tert-butylbenzoate derivatives in drug discovery?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, methyl 4-tert-butylbenzoate’s ester carbonyl (LUMO = -1.8 eV) is susceptible to nucleophilic substitution, aligning with experimental observations in API synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
